Comparative Cardiotoxicity: Daunorubicinol vs. Daunorubicin and Doxorubicinol
In vitro studies show Daunorubicinol is 6-fold more cardiotoxic than its parent drug, daunorubicin. This finding, along with data showing doxorubicinol is twice as cardiotoxic as doxorubicin, places the relative cardiotoxic potency of these metabolites in context [1]. However, subsequent in vivo and ex vivo studies challenge this view, showing that Daunorubicinol alone does not induce the same level of cardiac dysfunction as Daunorubicin, suggesting that the parent drug is the primary driver of acute cardiotoxicity in some models [2].
| Evidence Dimension | Cardiotoxicity (relative potency) |
|---|---|
| Target Compound Data | 6 times more cardiotoxic than parent drug |
| Comparator Or Baseline | Daunorubicin (parent drug); Doxorubicinol (2x more cardiotoxic than Doxorubicin) |
| Quantified Difference | 6-fold increase |
| Conditions | In vitro experiments |
Why This Matters
This highlights the complex role of Daunorubicinol in cardiotoxicity, a key research area requiring its specific use as a standard and a target for mitigation strategies.
- [1] de Jong, J., et al. (1998). Daunorubicin cardiotoxicity in childhood cancer. The Lancet. View Source
- [2] Platel, D., Bonoron-Adèle, S., & Robert, J. (2001). Role of daunorubicinol in daunorubicin-induced cardiotoxicity as evaluated with the model of isolated perfused rat heart. Pharmacology & Toxicology, 88(5), 250-254. View Source
